Chymostatin

Enzymology Serine Protease Inhibition Drug Discovery

Chymostatin is a non-commodity protease inhibitor that specifically targets non-lysosomal, energy-dependent proteolysis—unlike broad-spectrum agents like leupeptin. With Ki values of 9.36 nM (α-chymotrypsin) and 13.1 nM (chymase), it enables precise ubiquitin-proteasome system (UPS) dissection and chymase activity assays. Its native peptide aldehyde structure from Streptomyces spp. ensures consistent potency. At 10–100 μM, it selectively inhibits cathepsin B and Ca²⁺-activated proteinase, preventing target degradation in high-protease tissue lysates. Choose Chymostatin when precise proteolytic control is essential.

Molecular Formula C31H41N7O6
Molecular Weight 607.7 g/mol
CAS No. 51759-76-3
Cat. No. B1206166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChymostatin
CAS51759-76-3
Synonymschymostatin
Molecular FormulaC31H41N7O6
Molecular Weight607.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44)
InChIKeyMRXDGVXSWIXTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chymostatin (CAS 51759-76-3): A Quantitative Guide to Differentiated Protease Inhibition for Research and Industrial Procurement


Chymostatin (CAS 51759-76-3) is a naturally occurring peptide aldehyde protease inhibitor, originally isolated from various actinomycete species, including Streptomyces hygroscopicus and Streptomyces lavendulae [1]. It exists as a mixture of three closely related forms (types A, B, and C) that differ by a single amino acid residue (Leu, Ile, or Val) . Chymostatin acts as a potent, competitive, and slow-binding inhibitor of serine and cysteine proteases, exhibiting its highest affinity for chymotrypsin-like enzymes [2]. Its utility in scientific research stems from a well-characterized, differential inhibitory profile that distinguishes it from other commonly used protease inhibitors.

Why Generic Protease Inhibitor Substitution Fails: The Differentiated Profile of Chymostatin (51759-76-3)


Substituting chymostatin with a generic protease inhibitor or a close analog is fraught with risk due to its unique, quantifiable selectivity profile. Unlike broad-spectrum inhibitors like leupeptin or antipain, chymostatin demonstrates a pronounced and selective effect on non-lysosomal protein degradation [1]. Furthermore, synthetic analogs designed to mimic its structure fail to replicate its native efficacy, particularly in the inhibition of its primary target, chymotrypsin [2]. The evidence below provides a quantitative basis for why chymostatin is not an interchangeable commodity and why its specific procurement is necessary for experiments requiring precise control over proteolytic pathways.

Chymostatin (51759-76-3) Quantitative Evidence Guide: Head-to-Head Comparisons and Differentiated Performance Data


Chymostatin Exhibits Superior Potency for α-Chymotrypsin Compared to Synthetic Benzimidazole and Oxazolone Derivatives

Chymostatin's inhibitory potency against α-chymotrypsin, a key model enzyme for serine protease studies, is quantifiably superior to many synthetic inhibitor scaffolds. In a head-to-head comparison, chymostatin demonstrated an IC50 of 5.7 ± 0.13 μM, which is approximately 2.6-fold more potent than the lead 6-chlorobenzimidazole derivative (compound 1, IC50 = 14.8 ± 0.1 μM) [1]. Another study evaluating substituted oxazolones reported an IC50 of 7.01 ± 0.1 μM for chymostatin, which was 1.8-fold lower than the best-performing compound in that series (compound 10, IC50 = 12.62 ± 1.32 μM) [2]. This consistent performance establishes chymostatin as a high-potency benchmark standard for validating novel chymotrypsin inhibitors.

Enzymology Serine Protease Inhibition Drug Discovery

Chymostatin's Nanomolar Affinity for Chymotrypsin and Chymase Outperforms Other Common Protease Inhibitors

Chymostatin is characterized by exceptionally high affinity for its primary targets, with reported Ki values in the low nanomolar range. Specifically, it exhibits a Ki of 9.36 nM for chymotrypsin and 13.1 nM for chymase [1]. This level of potency is distinct from other common protease inhibitors; for instance, while leupeptin and antipain are known to inhibit cathepsin B, their reported Ki values for this target are typically in the micromolar range [2]. This class-level inference highlights that chymostatin's nanomolar potency is a key differentiator for applications requiring the most stringent and selective inhibition of chymotrypsin-like enzymes.

Protease Selectivity Enzyme Kinetics Biochemical Assays

Chymostatin Uniquely Suppresses Non-Lysosomal Protein Degradation Compared to Leupeptin and Antipain

In a direct comparative study using isolated rat hepatocytes, chymostatin demonstrated a unique profile by inhibiting non-lysosomal protein degradation by more than 50%, a pathway largely unaffected by other inhibitors like leupeptin and antipain [1]. While leupeptin potently inhibited the lysosomal pathway (80-85% inhibition) and antipain had a similar but weaker effect, chymostatin's action was distinct, inhibiting lysosomal degradation by approximately 45% but with a pronounced, selective effect on the energy-dependent, non-lysosomal component [1]. This differential action establishes chymostatin as an essential tool for dissecting the contributions of lysosomal versus non-lysosomal proteolytic pathways in cellular models.

Cellular Proteostasis Protein Turnover Hepatocyte Biology

Natural Chymostatin Exhibits Enhanced Chymotrypsin Inhibitory Activity Over Synthetic Analogs

Direct comparisons between natural chymostatin and a series of its synthetic analogues reveal that the native compound possesses superior activity against its canonical target, chymotrypsin. A study evaluating fifteen di- and tripeptide analogues found that while some phenylalanine aldehyde derivatives were as effective as chymostatin in suppressing overall protein degradation, the natural product demonstrated enhanced activity in the inhibition of chymotrypsin, with interactions identified that provide an explanation for the superior performance of the natural product [1]. This suggests that the specific three-dimensional conformation and functional group presentation in the natural compound are optimal for targeting chymotrypsin, and that synthetic simplifications compromise this activity.

Natural Product Chemistry Structure-Activity Relationship Enzyme Inhibition

Chymostatin Demonstrates a Clean Selectivity Profile with No Activity Against Trypsin, Thrombin, or Plasmin

A critical advantage of chymostatin in multi-protease environments is its well-defined, narrow selectivity profile. Quantitative analysis has shown that chymostatin has no inhibitory effect on several major serine proteases, including trypsin, thrombin, plasmin, pepsin, and kallikrein . This is in stark contrast to other common inhibitors. For example, a direct comparison showed that leupeptin inhibits angiotensin-converting enzyme (ACE) activity in a dose-dependent manner, whereas chymostatin and E-64 had no effect [1]. This clean selectivity profile is crucial for experiments where the activity of a specific protease must be modulated without perturbing other related pathways.

Protease Specificity Biochemical Reagent Validation Protease Inhibitor Cocktails

Optimal Applications of Chymostatin (51759-76-3): Evidence-Based Scenarios for Scientific and Industrial Use


Protease Inhibitor Cocktails for Protein Purification from Complex Tissues

For protein purification from tissues with high endogenous protease activity, such as plant extracts, skeletal muscle, or liver, chymostatin is an essential component of inhibitor cocktails. Its inclusion is critical for inhibiting both the lysosomal proteinase cathepsin B and the soluble Ca2+-activated proteinase, preventing degradation of target proteins during lysis and purification. At a working concentration of 10-100 μM, chymostatin effectively suppresses these activities without affecting the function of other cocktail components like EDTA or pepstatin A .

Dissecting Proteolytic Pathways in Cellular Protein Turnover Studies

Researchers studying the mechanisms of protein degradation in cell culture should select chymostatin when the experimental goal is to specifically probe the non-lysosomal, energy-dependent proteolytic pathway. As demonstrated in primary hepatocyte studies, chymostatin is unique among common inhibitors for its pronounced (>50%) suppression of this pathway, whereas leupeptin and antipain primarily target lysosomal degradation. Using chymostatin allows for a cleaner dissection of the ubiquitin-proteasome system (UPS) from other proteolytic routes [1].

Standard Reference Inhibitor for Chymotrypsin Assay Development

In the development and validation of new assays for chymotrypsin activity, or when screening novel chemical entities for inhibitory potential, chymostatin should be used as the positive control or reference standard. Its consistent, well-documented nanomolar potency (IC50 ~ 5.7 μM, Ki = 9.36 nM) against α-chymotrypsin provides a reliable benchmark for inter-assay and inter-laboratory comparisons, ensuring that data on new compounds are interpreted against a stable, high-activity comparator [2].

Functional Studies of Mast Cell Chymase in Cardiovascular Research

For in vitro and ex vivo studies investigating the role of mast cell chymase, chymostatin is a potent and selective inhibitor. With a Ki of 13.1 nM for chymase, it can be used to block the enzyme's activity in tissue homogenates or cell-based assays without affecting other serine proteases like trypsin, thrombin, or plasmin. This selectivity is crucial for accurately attributing observed physiological effects, such as angiotensin II generation or extracellular matrix remodeling, specifically to chymase [3].

Technical Documentation Hub

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